molecular formula C10H18ClN B6214975 rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride CAS No. 2763584-80-9

rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride

Cat. No.: B6214975
CAS No.: 2763584-80-9
M. Wt: 187.7
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Description

rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride: is a chemical compound with a unique bicyclic structure. It is often studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its bicyclo[3.3.1]nonane framework, which imparts specific stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction to construct the bicyclic core, followed by functional group transformations to introduce the amine functionality. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent steps. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • rac-1-[(1R,5S)-3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • rac-1-[(1R,3S,5S)-3-(3-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
  • rac-1-[(1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride

Comparison: rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanamine hydrochloride is unique due to its specific bicyclic structure and the presence of the methanamine group. This combination imparts distinct stereochemical properties and reactivity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

2763584-80-9

Molecular Formula

C10H18ClN

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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